molecular formula C25H27N3O4 B11477730 butyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

butyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

Cat. No.: B11477730
M. Wt: 433.5 g/mol
InChI Key: BSGQLVMAHJNIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 4-[1-METHYL-4-(4-METHYLPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of BUTYL 4-[1-METHYL-4-(4-METHYLPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific steps and conditions can vary, but generally include the preparation of intermediate compounds followed by coupling and esterification reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of BUTYL 4-[1-METHYL-4-(4-METHYLPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context, but it often involves the disruption of key biochemical processes .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and benzoate esters. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

BUTYL 4-[1-METHYL-4-(4-METHYLPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

butyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

InChI

InChI=1S/C25H27N3O4/c1-4-5-14-32-24(30)18-10-12-19(13-11-18)28-15-20-21(23(28)29)22(26-25(31)27(20)3)17-8-6-16(2)7-9-17/h6-13,22H,4-5,14-15H2,1-3H3,(H,26,31)

InChI Key

BSGQLVMAHJNIOH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(NC(=O)N3C)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.